N-Cbz-4,4'-bipiperidine

Beschreibung

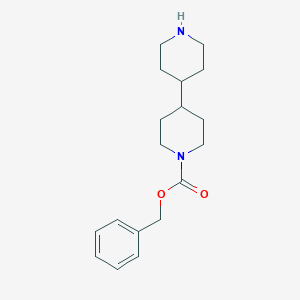

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVUJHYDUORFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450621 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109397-72-0 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Bipiperidine and Protected Amine Chemistry

N-Cbz-4,4'-bipiperidine is a derivative of 4,4'-bipiperidine (B102171), a molecule composed of two piperidine (B6355638) rings linked at their 4-positions. This core structure is a versatile building block in medicinal chemistry and coordination chemistry. The bipiperidine framework itself is of great interest due to its presence in various biologically active compounds and its ability to act as a flexible linker in drug design. cymitquimica.com

The "N-Cbz" portion of the name indicates that one of the nitrogen atoms of the bipiperidine structure is protected by a benzyloxycarbonyl (Cbz or Z) group. This places the compound squarely within the realm of protected amine chemistry. Amine protecting groups are crucial in multi-step organic synthesis to mask the reactivity of the amine functionality, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. numberanalytics.comwiley-vch.de The Cbz group, in particular, is a well-established and widely used protecting group for amines. numberanalytics.comtotal-synthesis.com

Significance in Contemporary Synthetic Strategies and Medicinal Chemistry

The significance of N-Cbz-4,4'-bipiperidine in modern synthetic strategies stems from its role as a key intermediate. The presence of the Cbz protecting group on one of the piperidine (B6355638) nitrogens allows for selective functionalization of the unprotected nitrogen. This differential protection is a powerful tool for chemists, enabling the controlled construction of complex molecules.

In medicinal chemistry, the 4,4'-bipiperidine (B102171) scaffold is a "privileged structure," meaning it is a molecular framework that is frequently found in biologically active compounds. unife.it Derivatives of 4,4'-bipiperidine have been investigated for a range of therapeutic applications, including as CCR3 antagonists and in the development of agents targeting the central nervous system. researchgate.netchemimpex.com The ability to selectively modify the bipiperidine core, facilitated by intermediates like this compound, is therefore highly valuable in the discovery of new drugs. For instance, it has been used in the synthesis of compounds for potential use as neurokinin 1 (NK1) receptor antagonists and M1 muscarinic acetylcholine (B1216132) receptor imaging agents. researchgate.netsnmjournals.org

A notable application of this compound is in palladium-catalyzed aminocarbonylation reactions to introduce the 4,4'-bipiperidinylcarbonyl moiety into complex molecules. acs.org The Cbz group can be removed under specific conditions, typically through catalytic hydrogenation, which is orthogonal to the removal conditions for other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl). organic-chemistry.orgacs.orgmasterorganicchemistry.com This orthogonality is a cornerstone of modern protecting group strategy, allowing for the sequential deprotection and functionalization of multiple reactive sites within a molecule. total-synthesis.com

Historical Development of Benzyloxycarbonyl Cbz Protecting Group Utility in Piperidine Systems

Established Synthetic Routes to this compound

Strategies for Carbon-Nitrogen Bond Formation in the Bipiperidine Core

The construction of the carbon-nitrogen (C-N) bond is a fundamental step in the synthesis of the 4,4'-bipiperidine scaffold. Various synthetic strategies have been developed to achieve this, often involving the coupling of two piperidine rings or the formation of the second piperidine ring onto a pre-existing one.

Reductive amination is a common method for forming C-N bonds. This can involve the reaction of a piperidone with an amine under reducing conditions. Another approach is through nucleophilic substitution reactions, where a suitably functionalized piperidine derivative reacts with a nitrogen nucleophile.

Application of the Benzyloxycarbonyl (Cbz) Group in Piperidine Nitrogen Protection

The benzyloxycarbonyl (Cbz) group is a widely utilized protecting group for the nitrogen atom of piperidines in multi-step syntheses. Its popularity stems from its stability under a range of reaction conditions and its susceptibility to selective removal under mild conditions, most commonly through catalytic hydrogenolysis. tcichemicals.commasterorganicchemistry.comacs.org

The introduction of the Cbz group is typically achieved by reacting the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) in the presence of a base. highfine.comwiley-vch.de Cbz-Cl is generally more reactive than Cbz-OSu. highfine.com The Cbz group's robustness allows for chemical transformations on other parts of the molecule without affecting the protected nitrogen.

The use of the Cbz group is particularly advantageous in peptide synthesis and medicinal chemistry. For instance, in the synthesis of complex molecules, the Cbz group can be selectively removed in the presence of other protecting groups like tert-butoxycarbonyl (Boc), which is acid-labile, or 9-fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. tcichemicals.commasterorganicchemistry.com This orthogonality is crucial for the sequential construction of complex molecular architectures.

Novel and Convergent Synthetic Approaches

Palladium-Catalyzed Aminocarbonylation Reaction Methodologies Utilizing this compound Hydrochloride

A notable advancement in the use of this compound is its application in palladium-catalyzed aminocarbonylation reactions. acs.org This methodology provides a convergent and efficient route for the synthesis of complex amides. In this process, an aryl or vinyl halide (or triflate) is reacted with carbon monoxide and this compound hydrochloride in the presence of a palladium catalyst and a base.

This reaction has been successfully employed in the synthesis of pharmaceutical intermediates. For example, the palladium-catalyzed aminocarbonylation of a 7-bromo- or 7-iodo-1,4-benzodiazepine with this compound hydrochloride was a key step in a convergent synthesis of a potent antagonist. acs.org The use of this compound hydrochloride directly in the coupling reaction streamlines the synthetic process. The development of specific phosphine (B1218219) ligands has been crucial for achieving high yields and regioselectivity in such transformations. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| 7-bromo-1,4-benzodiazepine | This compound hydrochloride | Palladium catalyst | 7-(N-Cbz-4,4'-bipiperidinylcarbonyl)-1,4-benzodiazepine | acs.org |

| Olefins | Aliphatic amines | PdX2 / 2-phosphino-substituted pyrrole (B145914) ligand | Branched amides | nih.gov |

| Iodoalkenes/Iodoarenes | 3-aminolactams | Pd(OAc)2/PPh3 | Functionalized carboxamides | uc.pt |

Asymmetric Synthesis and Enantioselective Method Development for this compound Derivatives

The development of asymmetric and enantioselective methods for the synthesis of this compound derivatives is of significant interest, as the chirality of these molecules can have a profound impact on their biological activity. Asymmetric synthesis aims to create chiral molecules with a high degree of stereoselectivity. numberanalytics.com

One approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. numberanalytics.com For example, rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-Cbz-2,3-dihydro-4-pyridone has been used to generate chiral N-Cbz-4-arylpiperidones, which can be precursors to chiral 4,4'-bipiperidine derivatives. researchgate.net The use of C2-symmetric ligands, such as those derived from BINOL, has been instrumental in achieving high enantioselectivity in a variety of asymmetric reactions. sigmaaldrich.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of piperidine-containing compounds. mdpi.com Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) and Michael reactions, providing access to enantioenriched piperidine building blocks. beilstein-journals.org These chiral building blocks can then be elaborated to form complex this compound derivatives.

| Reaction Type | Catalyst/Auxiliary | Substrate | Product | Key Feature | Reference |

| Conjugate Addition | Rhodium / C2-symmetric diene ligand | N-Cbz-2,3-dihydro-4-pyridone | Chiral N-Cbz-4-arylpiperidones | High enantioselectivity | researchgate.net |

| Aldol Reaction | Proline-derived organocatalyst | Isatins and ketones | 3-hydroxyoxindoles | High enantiomeric excess | beilstein-journals.org |

| Aziridination | Vaulted biaryl (VANOL/VAPOL) derived catalyst | Imines | Chiral aziridines | High yields and stereoselectivities | sigmaaldrich.com |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more sustainable and environmentally friendly processes. dokumen.pub This includes the use of less hazardous reagents, the development of catalytic rather than stoichiometric processes, and the minimization of waste. dokumen.pub

One area of focus is the development of catalytic methods that replace traditional stoichiometric reagents. For example, the use of transition metal catalysts for C-N bond formation reduces the need for harsh reagents and improves atom economy. uri.edu The development of reactions that can be carried out in more environmentally benign solvents, such as water or ethanol, is also a key goal.

Furthermore, there is a growing interest in one-pot or tandem reactions that combine multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage and waste generation. The development of an efficient, green chemistry approach to the synthesis of N-substituted piperidones has been reported, highlighting the potential for these principles to be applied to the synthesis of precursors for this compound. nih.gov

Functionalization and Derivatization Strategies

The bipiperidine core offers multiple sites for functionalization, making it an attractive scaffold for creating diverse chemical libraries. The presence of the N-Cbz protecting group on one of the piperidine nitrogens allows for selective manipulation of the other piperidine ring, opening avenues for regioselective modifications.

Regioselective Modification Research of the Bipiperidine Scaffold

The selective functionalization of one piperidine ring in the symmetrical 4,4'-bipiperidine scaffold, particularly when one nitrogen is protected, presents a synthetic challenge that is key to unlocking its full potential in drug discovery. Research into the regioselective modification of piperidine derivatives offers valuable insights that can be applied to the this compound system.

One of the primary strategies for achieving regioselectivity is through the differentiation of the two piperidine rings. With one nitrogen atom protected by a carbobenzyloxy (Cbz) group, the secondary amine of the second piperidine ring becomes the primary site for reactions such as N-alkylation, N-arylation, and acylation.

N-Functionalization: The unprotected nitrogen atom of this compound can be readily functionalized. For instance, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents. beilstein-journals.orgresearchgate.netnih.govbrocku.cachemrxiv.org This method is highly versatile and allows for the incorporation of a wide range of aromatic systems, which is particularly useful for SAR studies. Similarly, reductive amination with various aldehydes and ketones can introduce a diverse array of alkyl groups.

C-H Functionalization: Direct C-H functionalization of the piperidine ring is a powerful tool for introducing substituents at specific carbon atoms. While challenging, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of N-protected piperidines. nih.gov The position of functionalization (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. nih.gov For this compound, this approach could potentially be used to introduce functional groups onto the carbon backbone of the unprotected piperidine ring.

Advanced Precursors for Regioselective Synthesis: An alternative to direct functionalization of the this compound scaffold is the use of advanced precursors that already contain the desired functional groups. For example, the synthesis can start from a functionalized piperidone, which is then coupled to another piperidine unit. The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists often follows such a strategy, where a substituted piperidine is coupled to another piperidine-containing fragment. researchgate.net

The table below summarizes potential regioselective modifications of the this compound scaffold based on established methods for piperidine functionalization.

| Modification Type | Reagents and Conditions | Potential Product |

| N-Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)2/ligand), base | Benzyl 4-(1-aryl-piperidin-4-yl)piperidine-1-carboxylate |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3) | Benzyl 4-(1-alkyl-piperidin-4-yl)piperidine-1-carboxylate |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3) | Benzyl 4-(1-substituted-piperidin-4-yl)piperidine-1-carboxylate |

| C-H Functionalization | Diazo compound, Rh catalyst | Benzyl 4-(functionalized-piperidin-4-yl)piperidine-1-carboxylate |

Rational Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The systematic introduction of a variety of substituents onto the this compound core is fundamental to understanding how structural changes affect biological activity. SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov

The functionalization strategies discussed previously provide the tools to create a library of this compound derivatives with diverse substituents. For example, by varying the aryl halide in a palladium-catalyzed N-arylation reaction, a range of electron-donating and electron-withdrawing groups can be introduced onto an aromatic ring attached to the bipiperidine scaffold. beilstein-journals.orgresearchgate.netnih.govbrocku.cachemrxiv.org

Similarly, a wide variety of alkyl, cycloalkyl, and heterocyclic groups can be introduced via N-alkylation or reductive amination. The choice of substituents is often guided by the specific therapeutic target and the desired physicochemical properties of the final compound. For instance, the introduction of polar groups can improve aqueous solubility, while lipophilic groups can enhance membrane permeability.

The following table illustrates a hypothetical library of this compound derivatives that could be synthesized for SAR studies, based on the synthetic methodologies described.

| Derivative | R1 Substituent | R2 Substituent | Synthetic Approach |

| 1 | H | 4-Fluorophenyl | N-Arylation |

| 2 | H | 2-Pyridyl | N-Arylation |

| 3 | H | Cyclopropylmethyl | N-Alkylation |

| 4 | H | (1-Methyl-1H-pyrazol-4-yl)methyl | Reductive Amination |

| 5 | 2-Oxo | H | Functionalization of a piperidone precursor |

These examples demonstrate the potential for generating a wide array of derivatives from the this compound scaffold, enabling comprehensive exploration of the chemical space around this important pharmacophore.

Conformational Analysis through Advanced Spectroscopic and Computational Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational properties of molecules in solution. nih.gov For this compound derivatives, ¹H and ¹³C NMR spectra provide a wealth of information about the dominant conformations and the dynamics of their interconversion. rsc.orgnih.gov

Key NMR parameters used in conformational analysis include:

Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is highly sensitive to its local electronic environment. For instance, the chemical shifts of axial and equatorial protons on a piperidine ring are distinct. Changes in the orientation of the Cbz group or the relative orientation of the two piperidine rings will alter the chemical shifts of nearby nuclei. nih.gov

Vicinal Coupling Constants (³J): The coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the torsional angles within the piperidine rings and thus their preferred chair or boat-like conformations. nih.gov

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, detect through-space interactions between protons that are close to each other (typically <5 Å). This allows for the determination of the relative proximity of different parts of the molecule, providing crucial data on the global conformation, such as the spatial relationship between the two piperidine rings and the orientation of substituents.

In practice, variable temperature NMR studies can be employed to study the dynamics of conformational exchange. copernicus.org At low temperatures, the interconversion between different conformers may become slow on the NMR timescale, allowing for the observation of separate signals for each distinct conformation. As the temperature increases, these signals may broaden and coalesce, providing information about the energy barriers of rotation and ring inversion. copernicus.org

Table 1: Representative ¹H NMR Data for Conformational Analysis of a Substituted this compound Derivative This table presents hypothetical data to illustrate the application of NMR in conformational analysis.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Inferred Conformation |

|---|---|---|---|---|

| H-2ax | 3.98 | d | J = 12.8 | Axial proton on Cbz-piperidine |

| H-2eq | 3.10 | d | J = 12.8 | Equatorial proton on Cbz-piperidine |

| H-4 | 2.55 | tt | J = 11.5, 3.5 | Axial proton at ring junction |

| H-4' | 1.78 | m | - | Proton on second piperidine ring |

| H-2'ax | 3.05 | dt | J = 12.0, 2.5 | Axial proton on second piperidine |

Computational methods serve as a powerful complement to experimental techniques like NMR for exploring molecular conformations. copernicus.org Molecular dynamics (MD) simulations, in particular, provide an atomistic view of molecular motion over time, allowing researchers to map the potential energy surface and identify stable and metastable conformational states. mdpi.comnih.gov

The process of conformational prediction for an this compound derivative typically involves:

Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates. mdpi.com

System Setup: The molecule is placed in a simulation box, often with an explicit solvent (like water or chloroform) to mimic experimental conditions. uni-konstanz.de

Simulation: The simulation calculates the forces on each atom and integrates Newton's equations of motion, generating a trajectory that describes how the molecule's coordinates change over time. mdpi.com Enhanced sampling techniques, such as replica-exchange with solute tempering (REST-MD), can be used to overcome large energy barriers and explore a wider range of conformations than is possible with standard MD. copernicus.orgwindows.net

Analysis: The resulting trajectory is analyzed to identify the most populated conformational clusters, calculate the relative energies of different conformers, and determine the dihedral angle distributions for key rotatable bonds. uni-konstanz.de

These simulations can predict the most likely conformations, which can then be validated against experimental NMR data. copernicus.org For example, theoretical NOEs and J-coupling constants can be calculated from the simulated structures and compared with the measured values. This integrated approach provides a robust model of the molecule's conformational preferences. copernicus.orgnih.gov

Table 2: Example of Predicted Conformational Energies for this compound from a Molecular Dynamics Simulation This table presents hypothetical data to illustrate the output of computational analysis.

| Conformer | Inter-ring Linkage | Cbz-Piperidine Ring | Other Piperidine Ring | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|---|---|

| 1 | Equatorial-Equatorial | Chair | Chair | 0.00 | 75.2 |

| 2 | Equatorial-Axial | Chair | Chair | 1.85 | 18.5 |

| 3 | Axial-Axial | Chair | Chair | 3.50 | 5.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Conformation

Chiral Synthesis and Stereoisomer Discrimination Methodologies

When the 4,4'-bipiperidine core is appropriately substituted, it can become chiral, existing as a pair of non-superimposable mirror images (enantiomers). The synthesis of single enantiomers is crucial in fields like pharmaceuticals, as different enantiomers can have vastly different biological activities. chromatographyonline.com

Asymmetric catalysis is a premier strategy for the efficient synthesis of enantiopure compounds. bohrium.com For derivatives of this compound, a key synthetic approach involves the enantioselective functionalization of a related precursor. One powerful method is the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-Cbz-2,3-dihydro-4-pyridone. researchgate.net This reaction establishes a chiral center at the 2-position of the piperidone ring, which can then be further elaborated to form a chiral 4,4'-bipiperidine derivative.

The success of this reaction hinges on the use of a chiral ligand that coordinates to the rhodium catalyst. acs.org The chiral ligand creates a dissymmetric environment that forces the addition of the aryl group to occur preferentially on one face of the substrate, leading to an excess of one enantiomer of the product. Bidentate steering ligands, such as C2-symmetric bicyclo[3.3.1]nona-dienes, have proven highly effective. researchgate.net The reaction typically proceeds with high yields and excellent enantioselectivities (er), demonstrating precise control over the stereochemical outcome. researchgate.net

Table 3: Rhodium-Catalyzed Asymmetric Arylation of N-Cbz-2,3-dihydro-4-pyridone Data sourced from a study on the synthesis of chiral piperidine derivatives. researchgate.net

| Entry | Arylboronic Acid | Ligand | Yield (%) | Enantiomer Ratio (er) |

|---|---|---|---|---|

| 1 | Phenylboronic acid | Bicyclo[3.3.1]nona-2,6-diene ligand 1 | 97 | 97.0:3.0 |

| 2 | 4-Fluorophenylboronic acid | Bicyclo[3.3.1]nona-2,6-diene ligand 2 | 98 | 99.5:0.5 |

| 3 | 2-Methylphenylboronic acid | Bicyclo[3.3.1]nona-2,6-diene ligand 2 | 96 | 99.6:0.4 |

Following a chiral synthesis, it is essential to separate the enantiomers and accurately determine the enantiomeric purity (e.g., enantiomeric excess, ee, or enantiomer ratio, er).

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. csfarmacie.czrsc.org The separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the two enantiomers. chromatographyonline.com This differential interaction causes one enantiomer to be retained on the column longer than the other, resulting in their separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are among the most common and effective for a wide range of chiral molecules. csfarmacie.czsigmaaldrich.com The choice of mobile phase (solvents and additives) and temperature can be optimized to maximize the separation (resolution). chromatographyonline.com

Chiroptical Spectroscopy methods provide information on the absolute configuration and enantiomeric purity without requiring physical separation. nih.gov

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer gives a CD spectrum that is a mirror image of the other. It can be used as a detection method for HPLC or to determine the absolute configuration by comparing the experimental spectrum to one predicted by quantum chemical calculations. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of CD, measuring the differential absorption of circularly polarized light in the vibrational region of the spectrum. VCD is a powerful method for determining the absolute configuration of chiral molecules in solution, serving as a reliable alternative to X-ray crystallography. nih.gov

These analytical techniques are indispensable for validating the success of an enantioselective synthesis and ensuring the stereochemical integrity of the final this compound derivatives.

Table 4: Representative Data from Chiral HPLC Separation of a Racemic this compound Derivative This table presents hypothetical data to illustrate the parameters obtained from a chiral HPLC experiment.

| Enantiomer | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |

|---|---|---|---|

| Enantiomer 1 | 10.5 | \multirow{2}{}{1.25} | \multirow{2}{}{2.1} |

| Enantiomer 2 | 12.1 |

Column: Polysaccharide-based CSP; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min.

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Receptor Ligand and Modulator Research

The versatility of the N-Cbz-4,4'-bipiperidine scaffold has led to its exploration in the development of ligands and modulators for various receptors implicated in a range of diseases.

Research on Neurokinin 1 (NK1) Receptor Antagonists Derived from Bipiperidine Scaffolds

The neurokinin 1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a validated target for the treatment of chemotherapy-induced nausea and vomiting (CINV) and has been investigated for other conditions like depression. wikipedia.orgnih.govamegroups.org Research has shown that compounds incorporating a piperidine (B6355638) ring exhibit selectivity for the NK1 receptor. wikipedia.org The development of NK1 receptor antagonists has been a significant focus, with several compounds based on piperidine and bipiperidine scaffolds showing promise. researchgate.net For example, the drug aprepitant, an approved NK1 antagonist, features a complex morpholine (B109124) core, but research into new candidates has explored the use of bipiperidine structures to achieve high affinity and selectivity for the NK1 receptor. researchgate.net The 3,5-bis(trifluoromethyl)phenyl group is a common feature in many NK1 receptor antagonists as it enhances penetration into the central nervous system. researchgate.net

| Compound Type | Receptor Target | Therapeutic Area | Key Findings |

| Bipiperidine-based antagonists | Neurokinin 1 (NK1) Receptor | Antiemetic, Antidepressant | High affinity and selectivity for the NK1 receptor. wikipedia.orgresearchgate.net |

Investigation of Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Modulators Based on Bipiperidine Frameworks

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are widely expressed in the central and peripheral nervous systems and are involved in numerous physiological functions. nih.govmdpi.com They represent important drug targets for a variety of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. nih.govresearchgate.net The development of subtype-selective mAChR modulators is a key area of research. mdpi.comrsc.org A compound known as Compound-110, which features a bipiperidine scaffold, has been identified as a selective allosteric agonist for the M4 muscarinic receptor (M4R). nih.gov Structural studies have revealed that this compound binds to an allosteric site on the M4R, leading to its activation. nih.gov This finding highlights the potential of the bipiperidine framework in designing selective modulators for specific mAChR subtypes. nih.gov

| Compound | Receptor Subtype | Mode of Action | Potential Application |

| Compound-110 | M4 Muscarinic Receptor (M4R) | Selective Allosteric Agonist | Neurological and mental disorders |

Preclinical Studies on Antileishmanial Agents Incorporating the Bipiperidine Moiety

Leishmaniasis is a parasitic disease caused by Leishmania protozoa and is considered a neglected tropical disease. nih.govplos.org The current treatments have limitations, including toxicity and emerging drug resistance, necessitating the search for new therapeutic agents. nih.govplos.org Recent research has explored the potential of various chemical scaffolds, including those containing piperidine and related heterocycles, for their antileishmanial activity. While direct preclinical studies on this compound itself for leishmaniasis are not extensively documented in the provided context, the general approach of using heterocyclic scaffolds in the development of antileishmanial drugs is well-established. unifesp.brnih.gov The structural features of the bipiperidine moiety could be exploited to design compounds that interfere with essential pathways in the Leishmania parasite, such as the trypanothione (B104310) reductase system. acs.org

| Therapeutic Area | Challenge | Potential Role of Bipiperidine Moiety |

| Antileishmanial Agents | Drug resistance and toxicity of current treatments. nih.govplos.org | Scaffold for designing novel compounds targeting essential parasite enzymes. acs.org |

Role as an Intermediate in Complex Pharmaceutical Synthesis Programs

This compound, a derivative of the 4,4'-bipiperidine (B102171) scaffold, has emerged as a significant building block in the design and synthesis of complex molecules for pharmaceutical research. The strategic placement of the carbobenzyloxy (Cbz) protecting group on one of the piperidine nitrogens is crucial. This protection renders one ring's nitrogen unreactive, thereby allowing for selective chemical modification at the second, unprotected piperidine ring. This mono-protection strategy is fundamental to its utility, enabling chemists to construct intricate molecular architectures in a controlled, stepwise manner. Following the desired modifications, the Cbz group can be readily removed under standard hydrogenolysis conditions, revealing a secondary amine that can be used for further coupling reactions. This versatility makes this compound a valuable intermediate in multi-step syntheses of advanced pharmaceutical candidates.

The 4,4'-bipiperidine moiety is a recognized "privileged structure" in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). unife.it The use of this compound allows for the precise introduction of this valuable scaffold into larger, more complex molecules destined to become Active Pharmaceutical Ingredients (APIs).

A notable application is in the convergent synthesis of complex benzodiazepine (B76468) derivatives. In one example, this compound hydrochloride was efficiently coupled with a 7-bromo- or 7-iodo-1,4-benzodiazepine core using a palladium-catalyzed aminocarbonylation reaction. acs.org This key step introduces the entire bipiperidinylcarbonyl moiety in a single, high-yielding transformation, forming the advanced intermediate (2S)-7-(1'-Cbz-4,4'-bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid. acs.org Subsequent removal of the Cbz protecting group yields the final API. acs.org

Furthermore, the 4,4'-bipiperidine core, often assembled using intermediates like its N-protected forms, is found in highly complex clinical candidates. For instance, the structure of (2R,4S)-1'-Acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide, a potent and selective Neurokinin 1 (NK1) receptor antagonist, highlights the importance of this scaffold in modern drug discovery. researchgate.net

The utility of Cbz-protected bipiperidine intermediates also extends to the development of diagnostic tools for drug research. A closely related precursor, Benzyl (B1604629) 4-oxo-[1,4'-bipiperidine]-1'-carboxylate, was utilized in the synthesis of ¹¹C-LSN3172176, a novel Positron Emission Tomography (PET) tracer designed for imaging M1 muscarinic acetylcholine receptors in the brain. snmjournals.org This demonstrates the role of such intermediates in creating essential tools for assessing drug-target occupancy in preclinical and clinical studies. snmjournals.org

Table 1: Examples of Advanced Intermediates and APIs Derived from the 4,4'-Bipiperidine Scaffold This table is interactive. Click on headers to sort.

| Precursor/Intermediate | Synthetic Method | Resulting Compound Class | Therapeutic/Research Area |

|---|---|---|---|

| This compound hydrochloride | Palladium-Catalyzed Aminocarbonylation | 1,4-Benzodiazepine Derivative | Undisclosed Pharmaceutical Application |

| 4,4'-Bipiperidine Core | Multi-step Synthesis | NK1 Receptor Antagonist | CNS Disorders, Antiemetics |

The transition of a drug candidate from laboratory-scale synthesis to large-scale manufacturing necessitates robust and optimized chemical processes. For this compound, process chemistry research focuses on ensuring its efficient, cost-effective, and reproducible production with high purity suitable for pharmaceutical use.

The primary synthetic route involves the reaction of 4,4'-bipiperidine with benzyl chloroformate (Cbz-Cl). While straightforward in principle, scaling this reaction requires careful optimization of several parameters to maximize yield and purity while ensuring operational safety.

Key Process Parameters for Optimization:

Base Selection: The choice of base is critical for scavenging the hydrochloric acid byproduct. Inorganic bases like sodium carbonate or potassium carbonate in aqueous solvent mixtures are effective and economical options. Alternatively, non-nucleophilic organic bases such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) in aprotic solvents like dichloromethane (B109758) (DCM) can be used, often providing cleaner reaction profiles. chemicalbook.com

Solvent System: The solvent must be suitable for both reactants and the reaction conditions. A biphasic system (e.g., THF/water) can facilitate easy separation, while anhydrous aprotic solvents (e.g., DCM, Toluene) may be preferred for reactions with organic bases. chemicalbook.com

Temperature Control: The acylation reaction is typically exothermic. Careful temperature control, often starting at 0 °C and allowing the reaction to warm to room temperature, is necessary to prevent side reactions and ensure the selective formation of the mono-Cbz product. chemicalbook.com

Purification Method: On a laboratory scale, purification is often achieved via column chromatography. chemicalbook.com For industrial production, this method is costly and inefficient. Process research aims to develop scalable purification methods, primarily through crystallization. This involves identifying a suitable solvent or solvent system from which the this compound product can be selectively precipitated with high purity, leaving impurities behind in the mother liquor.

Table 2: Comparison of Potential Process Conditions for this compound Synthesis This table is interactive. Click on headers to sort.

| Parameter | Method A (Lab Scale Analogy) | Method B (Scalable Process Goal) | Rationale for Optimization |

|---|---|---|---|

| Base | N,N-Diisopropylethylamine (DIPEA) | Sodium Carbonate (Na₂CO₃) | Lower cost, easier removal, environmentally preferable. |

| Solvent | Dichloromethane (DCM) | Toluene or Ethyl Acetate | Higher boiling points for better temperature control, potentially better for crystallization. |

| Purification | Silica Gel Chromatography | Crystallization / Recrystallization | Significantly lower cost, higher throughput, more suitable for large volumes. |

| Typical Yield | ~85% (for analogous compounds) | >90% | Increased efficiency reduces cost per kilogram of the final intermediate. |

Catalytic Applications and Material Science Research

The unique structural features of the N-Cbz-4,4'-bipiperidine framework have positioned it as a "privileged structure" in medicinal chemistry and a versatile starting point for the design of functional molecules. unife.it The bipiperidine core provides a robust and sterically defined scaffold that can be readily modified to create a variety of derivatives with tailored properties for specific applications.

This compound Derivatives as Ligands in Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric transition-metal catalysis, which aims to synthesize enantiomerically pure compounds. chemrxiv.orgrsc.org Chiral ligands derived from this compound have shown considerable promise as N,N-donor ligands for various transition metal-catalyzed reactions.

The design of effective chiral ligands often involves the introduction of stereogenic centers and specific functionalities onto a robust molecular backbone. The this compound scaffold serves as an excellent starting point for such modifications. The synthesis of these ligands typically begins with the parent 4,4'-bipiperidine (B102171), which can be prepared through methods like the hydrogenation of 4,4'-bipyridine. The subsequent introduction of the Cbz group provides a stable protecting group that can be removed under specific conditions, allowing for further functionalization. researchgate.net

Researchers have successfully synthesized a range of chiral N,N-donor ligands by introducing chiral auxiliaries or by creating stereogenic centers on the piperidine (B6355638) rings. These ligands, often possessing C2 symmetry, can chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction. nih.gov The modular nature of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in specific catalytic transformations. researchgate.net

For instance, chiral N-heterocyclic carbene (NHC) ligands, a prominent class of ligands in asymmetric catalysis, have been developed incorporating bipiperidine-like structures. rsc.orgnih.gov These ligands are valued for their strong σ-donating ability and the steric bulk they impart, which can lead to high levels of enantioselectivity. researchgate.net

| Ligand Type | Catalytic Application | Key Features | Reported Enantioselectivity |

|---|---|---|---|

| Chiral N,N-Donor Ligands | Rhodium-catalyzed asymmetric conjugate addition | C2-symmetric bicyclo[3.3.1]nona-2,6-dienes derived from piperidone precursors | Up to 99.8:0.2 er researchgate.net |

| Chiral N-Heterocyclic Carbene (NHC) Ligands | Enantioselective desymmetrization of N-Cbz-glutarimides | Triazolium pre-catalyst | Up to 98% ee frontiersin.orgnih.gov |

| Bifunctional Phosphine (B1218219) Ligands | Gold-catalyzed enantioselective dearomatization | Involving noncovalent interactions | Excellent yields and enantioselectivities mdpi.com |

Understanding the mechanism by which a chiral ligand induces enantioselectivity is crucial for the rational design of more efficient catalysts. Mechanistic studies often employ a combination of experimental techniques, such as kinetics and spectroscopy, and computational modeling. nih.gov

For catalytic systems involving this compound-derived ligands, the performance is often attributed to the well-defined chiral pocket created around the metal center. This pocket dictates the preferred orientation of the substrate as it approaches the metal, leading to the selective formation of one enantiomer over the other.

Recent research has also highlighted the importance of noncovalent interactions between the ligand and the substrate or between the ligand and other components of the catalytic system. mdpi.com For example, hydrogen bonding can play a significant role in organizing the transition state assembly, thereby enhancing stereocontrol. In some cases, the Cbz group itself can participate in these interactions, influencing the catalytic outcome.

In the context of N-heterocyclic carbene (NHC) catalysis, mechanistic studies have shown that the NHC can activate substrates through the formation of key intermediates. For example, in the enantioselective desymmetrization of N-Cbz-glutarimides, the chiral NHC catalyst cleaves an imide C-N bond, leading to the formation of a glutarate-N-Cbz-amide. frontiersin.orgnih.gov

Contributions to Supramolecular Chemistry and Crystal Engineering Research

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. numberanalytics.com Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize solid-state structures with desired properties. numberanalytics.comusf.edu The rigid and predictable geometry of the this compound scaffold makes it an attractive component for building complex supramolecular assemblies.

Design Principles for Molecular Recognition Elements

Molecular recognition, the specific binding of a host molecule to a guest molecule, is a fundamental principle in supramolecular chemistry. The design of effective molecular recognition elements relies on the strategic placement of functional groups that can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. numberanalytics.com

The this compound molecule possesses several features that make it suitable for this purpose. The nitrogen atoms in the piperidine rings can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. The phenyl ring of the Cbz group can participate in π-π stacking and C-H···π interactions. researchgate.net By modifying the scaffold with additional functional groups, researchers can create tailored receptors for specific guest molecules.

Fabrication and Characterization of Cocrystals and Hydrogen-Bonded Architectures

Cocrystals are crystalline solids that consist of two or more different molecules held together in the same crystal lattice by non-covalent interactions. farmaciajournal.com The formation of cocrystals can significantly alter the physicochemical properties of the constituent molecules, such as solubility and melting point.

This compound and its parent compound, 4,4'-bipyridine, have been extensively used as co-formers in the fabrication of cocrystals. mdpi.comresearchgate.net The nitrogen atoms of the piperidine or pyridine (B92270) rings readily form hydrogen bonds with acidic co-formers, such as carboxylic acids, leading to the formation of robust and predictable supramolecular synthons. farmaciajournal.commdpi.com A common and reliable interaction is the acid-pyridine heterosynthon. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for N Cbz 4,4 Bipiperidine Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural confirmation of N-Cbz-4,4'-bipiperidine and its derivatives rely on a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups, which are crucial for ensuring the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a comprehensive understanding of the molecular structure. emerypharma.comlancaster.ac.uk

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For a typical this compound structure, characteristic signals would include those from the aromatic protons of the benzyloxycarbonyl (Cbz) group, the methylene (B1212753) protons of the two piperidine (B6355638) rings, and the methine protons at the 4 and 4' positions. The integration of these signals confirms the number of protons in each environment, while the splitting patterns (multiplicity) reveal an adjacent proton. emerypharma.com

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This allows for the identification of carbonyl carbons from the Cbz group, aromatic carbons, and the aliphatic carbons of the bipiperidine core. organicchemistrydata.org

2D NMR (COSY, HSQC, HMBC): To resolve ambiguities and definitively assign all proton and carbon signals, 2D NMR techniques are utilized. emerypharma.comgithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the connectivity of protons within each piperidine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the Cbz group and the piperidine ring, as well as the linkage between the two piperidine rings.

A representative, though generalized, set of NMR data for an this compound derivative is presented in the table below. Actual chemical shifts can vary depending on the specific substitution pattern and solvent used.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Cbz-CH₂ | ~5.1 | ~67 | Cbz=O, Cbz-Aromatic C |

| Cbz-Aromatic | ~7.3 | ~127-136 | Cbz-CH₂ |

| Cbz=O | - | ~155 | Cbz-CH₂ |

| Piperidine-H (axial/equatorial) | 1.0 - 1.8, 2.5 - 3.0, 4.0-4.2 | ~30-50 | Adjacent piperidine carbons/protons |

| Bipiperidine-C4/C4' | ~45 | ~45 | Protons on C2/C6 and C2'/C6' |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound derivatives and to gain structural insights through the analysis of their fragmentation patterns. wikipedia.orgresearchgate.net

The initial step in MS analysis is the ionization of the molecule. For this compound derivatives, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to generate the molecular ion with minimal fragmentation. wiley-vch.denih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. wiley-vch.de

Once the molecular ion is formed, it can be subjected to fragmentation, often through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments. wikipedia.org The resulting fragments are then analyzed to piece together the structure of the original molecule. Common fragmentation pathways for this compound derivatives include:

Loss of the benzyloxycarbonyl group: A characteristic fragmentation involves the cleavage of the Cbz group, often observed as the loss of a benzyl (B1604629) group (91 Da) or the entire Cbz group.

Cleavage of the bipiperidine bond: The bond connecting the two piperidine rings can break, leading to fragment ions corresponding to single piperidine rings.

Ring opening of the piperidine moieties: Fragmentation can also occur within the piperidine rings, leading to a series of smaller fragment ions.

By analyzing the masses of these fragments, the structural integrity of the synthesized this compound derivative can be confirmed.

| Ion | m/z (mass-to-charge ratio) | Interpretation |

| [M+H]⁺ | 303.21 | Protonated molecular ion of this compound |

| [M-C₇H₇]⁺ | 212.14 | Loss of the benzyl group from the Cbz protecting group |

| [C₅H₁₀N]⁺ | 84.08 | Fragment corresponding to a piperidinyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. americanpharmaceuticalreview.comedinst.com These techniques are complementary and provide characteristic vibrational frequencies for different types of chemical bonds. edinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. libretexts.org For this compound, key characteristic absorption bands include:

C=O stretch: A strong absorption band typically appears in the region of 1680-1700 cm⁻¹ due to the carbonyl group of the Cbz protecting group.

C-N stretch: The stretching vibration of the carbamate (B1207046) C-N bond is usually observed around 1230-1250 cm⁻¹.

C-O stretch: The C-O stretching of the carbamate will also be present.

Aromatic C-H stretch: Signals for the aromatic C-H bonds of the benzyl group are typically seen above 3000 cm⁻¹.

Aliphatic C-H stretch: The C-H bonds of the piperidine rings will show strong absorptions in the 2850-2950 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. edinst.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. edinst.com For this compound, Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone of the bipiperidine structure.

| Functional Group | Typical IR Absorption (cm⁻¹) | Vibrational Mode |

| C=O (Carbamate) | 1680-1700 (strong) | Stretch |

| C-H (Aromatic) | 3000-3100 (medium) | Stretch |

| C-H (Aliphatic) | 2850-2950 (strong) | Stretch |

| C-N (Carbamate) | 1230-1250 (medium) | Stretch |

Chromatographic Separation and Purity Profiling

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound derivatives and for their quantitative analysis. nih.govjchemrev.com Reversed-phase HPLC is the most common mode used for these compounds, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). wiley-vch.denih.gov

The purity of a sample is determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a detector, typically a UV detector set at a wavelength where the Cbz group absorbs strongly (e.g., 254 nm). wiley-vch.de An ideal, pure sample will show a single, sharp peak. The presence of additional peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity percentage.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. jchemrev.com The peak area of the analyte in an unknown sample is then compared to the calibration curve to determine its concentration. jchemrev.com Method validation is crucial to ensure the accuracy, precision, and reliability of the quantitative results. nih.gov

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) wiley-vch.de |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA wiley-vch.de |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm wiley-vch.de |

| Retention Time | Dependent on specific derivative and gradient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS can be employed for the analysis of more volatile derivatives or for the analysis of related impurities. jfda-online.comdss.go.th For instance, after removal of the Cbz group and subsequent derivatization of the resulting 4,4'-bipiperidine (B102171), the more volatile product can be analyzed by GC-MS. jfda-online.com

Chemical derivatization is often necessary to increase the volatility and thermal stability of the analytes. jfda-online.comresearchgate.net Common derivatization reactions include silylation or acylation of the amine functional groups. jfda-online.com

In GC-MS, the derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used for identification by comparing it to spectral libraries. researchgate.net This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides definitive information on bond lengths, bond angles, and conformational arrangements, which are crucial for understanding the structure-property relationships of this compound and its derivatives. The ability to obtain a single crystal of sufficient quality is a prerequisite for this analysis.

The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays provide a detailed map of the electron density within the crystal, from which a model of the molecular structure can be built and refined. For complex organic molecules like this compound derivatives, this technique is invaluable for establishing absolute stereochemistry and observing subtle conformational features that are not readily discernible through other spectroscopic methods.

Research findings on related structures, such as derivatives of N-Cbz-2-aryl-4-piperidones, have confirmed their conformations and stereochemistry through single X-ray crystallography. researchgate.net In many cases, obtaining a crystalline derivative is a strategic approach to confirm the structure of a compound that is otherwise difficult to crystallize. liverpool.ac.uk

The typical data obtained from a single-crystal X-ray diffraction experiment for a derivative of this compound would be presented in a detailed crystallographic data table. This table provides the fundamental parameters that describe the crystal lattice and the quality of the structural refinement.

Below is an illustrative data table showcasing the type of information that would be generated from an X-ray crystallographic analysis of a hypothetical this compound derivative.

Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Value |

| Chemical Formula | C₂₄H₂₈N₂O₂ |

| Formula Weight | 388.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 13.789(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 2034.5(13) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.268 |

| Absorption Coeff. (mm⁻¹) | 0.083 |

| F(000) | 832 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data coll. (°) | 2.50 to 28.00 |

| Reflections collected | 15678 |

| Independent reflections | 4589 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R₁ = 0.0521, wR₂ = 0.1354 |

| R indices (all data) | R₁ = 0.0687, wR₂ = 0.1478 |

This table encapsulates the essential findings from an X-ray diffraction experiment. The unit cell parameters (a, b, c, α, β, γ) and the space group define the crystal's lattice and symmetry. The R-factors (R₁ and wR₂) are indicators of the agreement between the crystallographic model and the experimental diffraction data, with lower values signifying a better fit.

Future Research Directions and Emerging Applications in N Cbz 4,4 Bipiperidine Chemistry

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex molecules derived from N-Cbz-4,4'-bipiperidine is often a multi-step, labor-intensive process. The integration of flow chemistry and automated synthesis platforms represents a significant leap forward, promising to accelerate discovery and development.

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and greater consistency compared to traditional batch synthesis. For the derivatization of this compound, flow chemistry can facilitate reactions that are difficult to control in batch, such as hazardous nitrations or highly exothermic reactions.

Automated synthetic platforms, often coupled with flow reactors, can perform multi-step syntheses and purifications with minimal human intervention. nih.gov These robotic systems can rapidly generate libraries of this compound analogs by systematically varying reactants and conditions. nih.gov This high-throughput approach is invaluable for structure-activity relationship (SAR) studies, enabling the efficient exploration of chemical space around the core scaffold. The use of solid-phase synthesis, where molecules are built upon a resin support, is particularly amenable to automation and has been successfully applied to create oligopiperidines. wiley-vch.de This technique could be adapted for creating novel polymers and complex molecules from an this compound starting point.

| Parameter | Traditional Batch Synthesis | Flow Chemistry & Automated Platforms |

|---|---|---|

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and residence time. |

| Scalability | Challenging; often requires re-optimization. | Simpler scale-up by running the system for longer periods. |

| Safety | Higher risk with large volumes of hazardous reagents. | Improved safety due to small reaction volumes and better heat dissipation. |

| Library Synthesis | Slow and resource-intensive. | Rapid generation of compound libraries for high-throughput screening. beilstein-journals.org |

| Reproducibility | Can vary between batches. | High reproducibility due to consistent reaction conditions. |

Advanced Computational Chemistry for Predictive Design and Reaction Pathway Optimization

Computational chemistry is an indispensable tool in modern drug discovery and materials science. unife.it For this compound, advanced computational methods can guide the design of new derivatives with desired properties and optimize their synthetic routes, saving significant time and resources.

Predictive design involves using molecular modeling and machine learning (ML) algorithms to forecast the biological activity or material properties of virtual compounds. By creating a virtual library of this compound derivatives and using techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking, researchers can prioritize the synthesis of candidates with the highest probability of success. unife.it This approach allows for a more rational exploration of the vast chemical space accessible from the this compound scaffold. unife.it

Furthermore, machine learning and artificial intelligence (AI) are being increasingly used to predict and optimize reaction conditions. beilstein-journals.org By training ML models on large datasets of chemical reactions, it is possible to predict the optimal solvents, catalysts, and temperatures for a given transformation on the this compound core. beilstein-journals.org This can dramatically reduce the amount of empirical experimentation needed. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms and predict the energies of transition states, providing deeper insight into reaction pathways and helping to overcome synthetic challenges. beilstein-journals.org

| Computational Method | Application in this compound Research |

|---|---|

| Molecular Docking | Predicting binding affinity and orientation of derivatives to biological targets (e.g., enzymes, receptors). |

| Quantitative Structure-Activity Relationship (QSAR) | Building models that correlate structural features with biological activity to guide lead optimization. |

| Machine Learning (ML) for Reaction Optimization | Predicting optimal reaction conditions (solvents, catalysts, temperature) to improve yield and selectivity. beilstein-journals.org |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and transition states to understand and troubleshoot synthetic steps. beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound derivatives in biological environments or material matrices. |

Expansion into Novel Therapeutic Areas and Target Identification Strategies

The 4,4'-bipiperidine (B102171) core is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile scaffold for developing ligands for multiple biological targets. unife.it Derivatives have shown promise in targeting central nervous system (CNS) disorders. chemimpex.com Future research on this compound will likely expand its therapeutic applications beyond established areas.

One promising avenue is the development of novel neurokinin 1 (NK1) receptor antagonists. researchgate.net The NK1 receptor is implicated in depression, anxiety, and chemotherapy-induced nausea, and bipiperidine-containing molecules like Casopitant have been investigated as clinical candidates. researchgate.net The this compound scaffold provides an excellent starting point for designing new, potent, and selective NK1 antagonists.

Other potential targets include enzymes like steroid 5-alpha-reductase, which is involved in benign prostatic hyperplasia, and phosphodiesterase 10A (PDE10A), a target for treating schizophrenia and Huntington's disease. nih.govchemicalbook.com The development of potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease is another area where N-substituted piperidine (B6355638) derivatives have proven effective. nih.gov

Modern target identification strategies, such as chemoproteomics and phenotypic screening, can be used to uncover entirely new biological targets for this compound derivatives. By screening a library of these compounds against cells or tissue lysates and identifying the proteins they interact with, researchers can discover novel therapeutic opportunities.

| Potential Therapeutic Target | Associated Disease Area | Rationale for this compound Derivatives |

|---|---|---|

| Neurokinin 1 (NK1) Receptor | Depression, Anxiety, Nausea | Proven utility of bipiperidine scaffolds in clinical candidates like Casopitant. researchgate.net |

| M1 Muscarinic Acetylcholine (B1216132) Receptor | Alzheimer's Disease, Schizophrenia | The bipiperidine moiety is a key component in selective M1 agonists developed for PET imaging. snmjournals.org |

| Steroid 5-alpha-Reductase | Benign Prostatic Hyperplasia, Hair Loss | N-substituted piperidines have shown inhibitory activity against this enzyme. nih.gov |

| Phosphodiesterase 10A (PDE10A) | Schizophrenia, Huntington's Disease | Related N-Cbz-iodopiperidine analogs are potent PDE10A inhibitors. chemicalbook.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Piperidine derivatives are among the most potent AChE inhibitors known. nih.gov |

Development of Advanced Materials and Functional Supramolecular Systems

Beyond pharmaceuticals, the rigid and well-defined geometry of the this compound scaffold makes it an attractive building block for advanced materials and supramolecular chemistry. chemimpex.com

In materials science, this compound can be used as a monomer or cross-linking agent to create novel polymers. Its incorporation into a polymer backbone could impart specific thermal, mechanical, or optical properties. For example, polymers containing this moiety could be explored for applications in gas separation membranes or as high-performance engineering plastics. The related compound N-Boc-4,4'-bipiperidine is already valued for creating novel polymers, suggesting similar potential for the Cbz-protected version. chemimpex.com

Supramolecular chemistry focuses on assemblies of molecules held together by non-covalent interactions. tue.nl The this compound unit, with its potential for hydrogen bonding and aromatic stacking (from the Cbz group), is an ideal candidate for constructing complex, self-assembling systems. These could include molecular cages, gels, or liquid crystals. Such functional supramolecular systems could find applications in areas like drug delivery, sensing, and catalysis. Bipyridine-based structures are known to be excellent chelating ligands and are widely used as synthons in crystal engineering to form co-crystals with active pharmaceutical ingredients, potentially improving their physical properties. researchgate.net

| Area of Application | Potential Role of this compound | Example System |

|---|---|---|

| Polymer Chemistry | Monomer or cross-linker to enhance thermal and mechanical properties. | High-performance polyamides or polyimides. |

| Crystal Engineering | Supramolecular synthon to form co-crystals with specific packing arrangements. researchgate.net | Co-crystals of drugs to improve solubility or stability. |

| Supramolecular Gels | Gelling agent to form stimuli-responsive "smart" materials. | Gels that respond to changes in pH or temperature. |

| Coordination Polymers | Bridging ligand to create metal-organic frameworks (MOFs). | Porous materials for gas storage or catalysis. |

| Drug Delivery | Component of self-assembling nanostructures for targeted drug release. chemimpex.com | Micelles or vesicles that encapsulate therapeutic agents. |

Q & A

Basic: What are the recommended synthetic routes for preparing N-Cbz-4,4'-bipiperidine, and how can purity be optimized?

Answer:

this compound is typically synthesized via carbobenzyloxy (Cbz) protection of the bipiperidine scaffold. Key steps include:

- Protection of the amine group : Use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., aqueous NaOH or NaHCO₃) to selectively protect the secondary amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the product. For purity >93%, ensure rigorous drying under vacuum to remove residual solvents .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H, ¹³C) to detect unreacted starting materials or byproducts .

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- Structural confirmation : Use ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify the Cbz group (aromatic protons at δ 7.2–7.4 ppm) and bipiperidine backbone (multiplet signals at δ 1.4–3.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight (e.g., calculated for C₁₈H₂₄N₂O₂: 300.18 g/mol) .

- Thermal stability : Differential scanning calorimetry (DSC) or TGA can assess decomposition temperatures (>200°C for most Cbz derivatives) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by using fume hoods .

- Storage : Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation .

- Spill management : Collect solid residues mechanically; avoid water flushing to prevent environmental contamination .

Advanced: How can reaction yields for this compound synthesis be improved, particularly in scale-up scenarios?

Answer:

- Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenolysis of intermediates, but monitor for over-reduction of the Cbz group .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates but require low-temperature reactions (−20°C to 0°C) to suppress side reactions .

- Scale-up challenges : Address exothermic reactions by gradual reagent addition and real-time temperature monitoring. Batch reactors with reflux condensers are preferred .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Dose-response validation : Reproduce assays (e.g., CCR5 antagonism ) across multiple cell lines (e.g., HEK293 vs. Jurkat) to identify cell-specific effects.

- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity measurements .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like opioid receptors, reconciling discrepancies between in vitro and in vivo data .

Advanced: How can researchers design stability studies for this compound under varying storage conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC for byproduct formation .

- Long-term stability : Store samples in amber vials at −20°C, 4°C, and 25°C. Assess monthly for changes in purity and crystallinity using XRPD .

- pH dependence : Test solubility and stability in buffers (pH 3–10) to simulate physiological conditions .

Regulatory: What documentation is required for using this compound in forensic or controlled-substance research?

Answer:

- DEA compliance : In the U.S., this compound is a List I compound due to its role as a fentanyl precursor. Obtain a DEA license (Form 225) and maintain detailed inventory logs .

- Forensic validation : Include batch-specific certificates of analysis (CoA) with CAS 159874-18-7 and traceable lot numbers in publications .

Methodological: How should researchers address variability in spectroscopic data for this compound across studies?

Answer:

- Standardize conditions : Use identical NMR solvents (e.g., CDCl₃) and field strengths (e.g., 400 MHz) for cross-study comparisons .

- Reference compounds : Compare with authenticated standards (e.g., Cayman Chemical Item No. 41653) to confirm spectral assignments .

- Collaborative validation : Share raw data via repositories like Zenodo to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.